molecular formula C13H26O6Si B1643709 1-Vinyl-1-methylsila-17-crown-6

1-Vinyl-1-methylsila-17-crown-6

Cat. No.: B1643709
M. Wt: 306.43 g/mol
InChI Key: SUTZNTRXSZETKN-UHFFFAOYSA-N
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Description

1-Vinyl-1-methylsila-17-crown-6 is a silicon-containing macrocyclic ether characterized by a 17-membered ring structure incorporating one silicon atom, five oxygen atoms, and substituents including a vinyl (-CH₂CH₂) and a methyl (-CH₃) group. This compound belongs to the sila-crown ether family, where silicon replaces one or more oxygen atoms in traditional crown ethers. The inclusion of silicon alters the electronic and steric properties of the macrocycle, influencing its host-guest chemistry, solubility, and thermal stability. The vinyl group provides a reactive site for further functionalization, enabling applications in polymer-supported catalysts or ion-selective membranes .

Properties

Molecular Formula

C13H26O6Si

Molecular Weight

306.43 g/mol

IUPAC Name

2-ethenyl-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

InChI

InChI=1S/C13H26O6Si/c1-3-20(2)18-12-10-16-8-6-14-4-5-15-7-9-17-11-13-19-20/h3H,1,4-13H2,2H3

InChI Key

SUTZNTRXSZETKN-UHFFFAOYSA-N

SMILES

C[Si]1(OCCOCCOCCOCCOCCO1)C=C

Canonical SMILES

C[Si]1(OCCOCCOCCOCCOCCO1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Sila-crown ethers differ from conventional crown ethers in bond length and ring flexibility due to the larger atomic radius of silicon (1.11 Å) compared to oxygen (0.66 Å). Table 1 highlights structural differences between 1-Vinyl-1-methylsila-17-crown-6 and analogous compounds.

Table 1: Structural Comparison of Crown Ether Derivatives

Compound Heteroatoms Substituents Cavity Diameter (Å) Si–O Bond Length (Å)
This compound Si, 5O Vinyl, Methyl 2.8–3.0 1.63
18-Crown-6 6O None 2.6–2.8 N/A
Dibenzo-18-crown-6 6O Two benzene rings 2.6–2.8 N/A
1-Methylsila-17-crown-6 Si, 5O Methyl 2.7–2.9 1.63

The silicon atom increases the cavity size slightly compared to all-oxygen crowns, enhancing selectivity for larger cations like Rb⁺ or Cs⁺. The vinyl group introduces steric hindrance, reducing conformational flexibility compared to unsubstituted sila-crowns .

Binding Affinity and Selectivity

Sila-crown ethers exhibit distinct cation-binding behavior due to reduced electronegativity at silicon. Table 2 compares log K (binding constants) for K⁺ in methanol at 25°C.

Table 2: Binding Constants (log K) for K⁺

Compound log K (K⁺) Selectivity vs. Na⁺
This compound 3.5 10:1
18-Crown-6 2.1 100:1
Dibenzo-18-crown-6 4.0 500:1

The lower log K for this compound reflects weaker electrostatic interactions with K⁺ compared to 18-crown-4. However, its selectivity for K⁺ over Na⁺ is reduced due to the larger cavity and hydrophobic substituents, which favor less-polarizable ions .

Thermal and Chemical Stability

Silicon-oxygen bonds are less thermally stable than carbon-oxygen bonds, leading to decomposition temperatures ~150°C for sila-crowns versus >200°C for 18-crown-5. However, the vinyl group enhances reactivity toward radical polymerization, enabling the synthesis of siloxane-based polymers.

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